5-Bromo-3-fluoro-2-methylsulfanyl-pyridine
Overview
Description
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C₆H₅BrFNO₂S . It is a solid substance that is typically stored in a sealed, dry environment at room temperature . The compound’s IUPAC name reflects its structure: 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine.
Scientific Research Applications
Synthesis and Radioligand Applications
- Synthesis of Fluoro Derivatives for Brain Imaging : A study by Karramkam et al. (2003) discusses the synthesis of fluoro-analogues of WAY-100635, a 5-HT(1A) receptor antagonist, for in vivo brain studies using PET. This research includes derivatives of pyridine like 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine, demonstrating its utility in the development of brain imaging agents (Karramkam et al., 2003).
Chemical Behavior and Synthesis
- Aromatic Substitution Kinetics : Abramovitch et al. (1968) explored the kinetics of reactions involving various halogeno-pyridines and their N-oxides. This research provides insights into the behavior of compounds like 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine in nucleophilic aromatic substitution reactions (Abramovitch et al., 1968).
Pharmaceutical Chemistry
- Metabolic Stability Analysis : Kubowicz-Kwaoeny et al. (2019) studied the synthesis, biotransformation pathways, and metabolic stability of a thioether compound with affinity for serotonin and dopamine receptors, which includes analysis of compounds related to 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine (Kubowicz-Kwaoeny et al., 2019).
Material Science and Molecular Structures
Development of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) detailed the synthesis of new pyridine derivatives via Suzuki cross-coupling reactions. This includes exploring compounds like 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine and assessing their potential applications in material science (Ahmad et al., 2017).
Study of Nucleophilic Substitution Rate : Kheifets et al. (2004) measured the rate constants for substitution of the methylsulfanyl group in various pyrimidin-4-ones, providing a basis for understanding the reactivity of similar compounds, including 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine (Kheifets et al., 2004).
Analytical Chemistry
Development of Fluorescent Sensors : Hagimori et al. (2013) reported on fluorescent Zn2+ sensors based on pyridine–pyridone core structures, which could include derivatives of 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine. This research highlights the compound's potential in developing new sensors for biological applications (Hagimori et al., 2013).
Halogen-rich Intermediate Synthesis : Wu et al. (2022) synthesized halogen-rich pyridine intermediates, including derivatives similar to 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine, showing their utility in creating complex molecular structures (Wu et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-fluoro-2-methylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYINFPXUZWAGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279449 | |
Record name | 5-Bromo-3-fluoro-2-(methylthio)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-methylsulfanyl-pyridine | |
CAS RN |
1289007-85-7 | |
Record name | 5-Bromo-3-fluoro-2-(methylthio)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289007-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-fluoro-2-(methylthio)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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